molecular formula C9H10ClN3 B13672890 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Katalognummer: B13672890
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: PRRGBJHKWRDCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is an organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine typically involves the reaction of dimethylimidazole with chlorinated hydrocarbons under alkaline conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product . Other methods include catalytic dechlorination and imidazole ring formation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The exact mechanism of action of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is not well-documented. related compounds in the imidazopyridazine class have been shown to modulate enzymes or act as antagonists for specific receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a chlorine atom at specific positions on the imidazo[1,2-b]pyridazine ring can lead to distinct properties compared to other similar compounds .

Eigenschaften

Molekularformel

C9H10ClN3

Molekulargewicht

195.65 g/mol

IUPAC-Name

6-chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-5-4-13-9(11-5)7(3)6(2)8(10)12-13/h4H,1-3H3

InChI-Schlüssel

PRRGBJHKWRDCHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=N1)C(=C(C(=N2)Cl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.